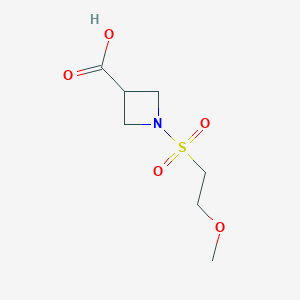![molecular formula C11H11N3O2S B7578611 1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid](/img/structure/B7578611.png)
1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid, also known as MTAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MTAPA is a heterocyclic compound that contains both a thieno[2,3-d]pyrimidine and an azetidine ring. It is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides.
Wirkmechanismus
1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid inhibits DHODH by binding to the enzyme's active site, thereby preventing the conversion of dihydroorotate to orotate. This inhibition leads to the depletion of pyrimidine nucleotides, which results in the inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent antiproliferative effects on cancer cells. It has also been studied for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. In addition, this compound has been shown to have antiviral activity against several viruses, including hepatitis C virus and dengue virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid in lab experiments is its potent inhibition of DHODH, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid. One area of research is the development of more potent and selective inhibitors of DHODH, which could have significant therapeutic potential in the treatment of cancer and other diseases. Another area of research is the study of the mechanism of action of this compound, which could provide insights into the role of DHODH in various biological processes. Finally, the development of new methods for the synthesis of this compound could facilitate its use in various experimental settings.
Synthesemethoden
1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid can be synthesized by the reaction of 6-methylthieno[2,3-d]pyrimidine-4-carbaldehyde with azetidine-3-carboxylic acid in the presence of a catalyst. The reaction proceeds through a condensation reaction, forming the desired compound.
Wissenschaftliche Forschungsanwendungen
1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. DHODH is an enzyme that is essential for the de novo synthesis of pyrimidine nucleotides, which are required for DNA and RNA synthesis. Inhibition of DHODH can lead to the depletion of pyrimidine nucleotides, resulting in the inhibition of cell proliferation. This compound has been shown to be a potent inhibitor of DHODH and has been studied for its potential use in the treatment of cancer, autoimmune diseases, and viral infections.
Eigenschaften
IUPAC Name |
1-(6-methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-6-2-8-9(12-5-13-10(8)17-6)14-3-7(4-14)11(15)16/h2,5,7H,3-4H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBICWUFGAFDCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)N3CC(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[(4-Fluorobenzoyl)amino]ethyl]benzoic acid](/img/structure/B7578529.png)

![N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide](/img/structure/B7578549.png)
![2-[2-(Pyridin-3-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7578557.png)








![3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol](/img/structure/B7578615.png)
![2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid](/img/structure/B7578621.png)